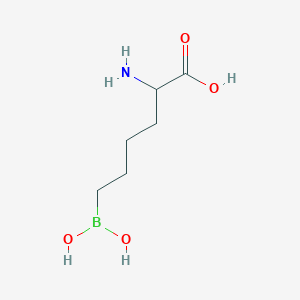

2-Amino-6-boronohexanoic acid

Beschreibung

Contextualization within Boron-Containing Amino Acid Derivatives

2-Amino-6-boronohexanoic acid (ABH) is a synthetic amino acid derivative distinguished by the presence of a boronic acid group in its side chain. grantome.com This structural feature places it within a broader class of boron-containing compounds that have garnered significant interest in medicinal chemistry and biochemical research. nih.govdgbnct.com The incorporation of boron into amino acid structures can dramatically alter their chemical and biological properties, leading to novel functionalities and therapeutic potentials. nih.gov Boron-containing amino acids are designed to mimic natural amino acids, allowing them to interact with biological systems, yet their unique atomic composition can lead to different and often advantageous biochemical outcomes. grantome.com

These modified amino acids have found applications as enzyme inhibitors and have been explored for their potential in Boron Neutron Capture Therapy (BNCT) for cancer treatment. grantome.comresearchgate.net The development of boron-containing amino acids involves replacing carbon atoms with boron or substituting alkyl groups with boron-containing moieties. grantome.com The stability and activity of these compounds are often dependent on the nature of the bonds formed by the boron atom, such as B-N, B-C, or B-O bonds. nih.gov

ABH, in particular, is an α-amino acid with a lateral boronic acid group. mdpi.com This design is crucial for its function as an inhibitor of the enzyme arginase. mdpi.comresearchgate.net The boronic acid group is a key pharmacophore that allows it to interact with the active site of arginase. nih.gov The development of ABH and its derivatives has spurred further research into other boron-containing amino acids as potential therapeutic agents. dgbnct.comnih.gov

Historical Development as a Research Tool and Arginase Isostere

The design of this compound (ABH) emerged from detailed structural studies of the enzyme arginase. google.com Specifically, the analysis of the X-ray crystal structure of an arginase-ornithine-borate complex revealed that a tetracoordinated borate anion could perfectly mimic the tetrahedral transition state of the enzyme's catalytic reaction. google.com This insight led to the conceptual design of ABH, where the guanidino group of the natural substrate, L-arginine, is replaced by a boronic acid group. google.com

ABH was first synthesized and identified as a potent, slow-binding, and reversible inhibitor of arginase. mdpi.com It was developed as a transition-state analogue inhibitor, meaning it mimics the unstable intermediate state of the substrate during the enzymatic reaction. mdpi.comacs.org The synthesis of ABH has been a subject of research, with various methods developed to improve yield and enantiomeric purity. google.comacs.orgresearchgate.net One notable method involves the alkylation of a Ni(II) complex of a Schiff base derived from glycine. acs.orgresearchgate.net

The development of ABH marked a significant milestone in the study of arginase, providing a powerful tool to investigate the enzyme's function. frontiersin.org It is considered a first-generation arginase inhibitor and a reference compound for arginase inhibition studies. sci-hub.senih.govresearchgate.net The success of ABH has inspired the development of subsequent generations of arginase inhibitors, including derivatives with substitutions at the alpha-carbon position. sci-hub.senih.govnih.govacs.org

Significance in Biochemical and Enzymological Studies of L-Arginine Metabolism

L-arginine is a semi-essential amino acid involved in several critical metabolic pathways, producing a diverse range of biochemically important molecules such as nitric oxide (NO), urea, creatine, and polyamines. bevital.nobenthamopen.com The metabolism of L-arginine is primarily governed by two competing enzymes: nitric oxide synthase (NOS) and arginase. mdpi.comfrontiersin.org Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea, a key step in the urea cycle. nih.govcreative-enzymes.com

The availability of L-arginine is a crucial factor in regulating the production of NO, a vital signaling molecule in various physiological processes, including vascular function. frontiersin.orgahajournals.org By competing with NOS for their common substrate, arginase can limit NO production. frontiersin.org The overexpression of arginase is implicated in several diseases, including cardiovascular and cerebrovascular conditions. frontiersin.orgmdpi.com

ABH, as a potent and selective inhibitor of arginase, has become an invaluable research tool for dissecting the complexities of L-arginine metabolism. sci-hub.senih.govnih.gov By inhibiting arginase, ABH allows researchers to study the consequences of increased L-arginine availability for the NOS pathway and other metabolic routes. nih.govnih.govspringernature.com For instance, studies using ABH have demonstrated that inhibiting arginase can restore endothelial function and improve erectile function in animal models by enhancing NO production. nih.gov

The interaction of ABH with arginase is well-characterized at the molecular level. The boronic acid moiety of ABH is crucial for its inhibitory activity. mdpi.com In the active site of arginase, the boron atom, acting as a Lewis acid, forms a tetrahedral boronate anion by reacting with a hydroxide ion. mdpi.comresearchgate.netmdpi.com This tetrahedral structure mimics the transition state of L-arginine hydrolysis, leading to potent inhibition of the enzyme. mdpi.comsci-hub.se The binding of ABH to the binuclear manganese cluster in the arginase active site has been extensively studied through X-ray crystallography, providing detailed insights into the enzyme's catalytic mechanism. acs.orgcreative-enzymes.com

The inhibitory properties of ABH against both isoforms of arginase, ARG-1 and ARG-2, have been well-documented. sci-hub.seacs.org It exhibits potent inhibition of both human arginase I and II, with reported Ki values in the nanomolar range. acs.orgnih.gov

Research Findings on ABH Inhibitory Activity

| Parameter | Value | Enzyme | Reference |

| IC50 | 0.8 μM | Rat Liver Arginase | sci-hub.se |

| Kd | 5 nM | Human Arginase I | mdpi.comsci-hub.seacs.org |

| Ki | 8.5 nM | Human Arginase II | mdpi.comsci-hub.seacs.orgmedchemexpress.commedchemexpress.com |

| Ki (pH 7.5) | 0.25 µM | Human Arginase II | nih.gov |

| Ki (pH 9.5) | 8.5 nM | Human Arginase II | nih.gov |

The development of ABH and its derivatives continues to be an active area of research, with ongoing efforts to create even more potent and selective arginase inhibitors for therapeutic applications. researchgate.netnih.govnih.govsnmjournals.org

Eigenschaften

IUPAC Name |

2-amino-6-boronohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BNO4/c8-5(6(9)10)3-1-2-4-7(11)12/h5,11-12H,1-4,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKKMXCOJQIYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC(C(=O)O)N)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymological Characterization and Mechanistic Studies of Abh As an Inhibitor

Inhibition Profile Against Arginase Isoforms

2-Amino-6-boronohexanoic acid (ABH) has been extensively studied as an inhibitor of arginase, an enzyme that hydrolyzes L-arginine to L-ornithine and urea. Its potency varies across different isoforms of the enzyme.

ABH demonstrates high-affinity binding and potent inhibition of human arginase I (hARG-1), a cytosolic enzyme crucial for the urea cycle in the liver. acs.org Research has consistently shown that ABH is one of the most powerful inhibitors of this enzyme isoform. acs.org The binding affinity has been quantified through various parameters, with reported values showing some variability based on assay conditions. For instance, the dissociation constant (Kd) for ABH binding to hARG-1 has been reported to be as low as 5 nM, indicating very tight binding. nih.govnih.govmdpi.com Other studies have reported Ki values around 0.11 µM and IC50 values in the nanomolar to low micromolar range. mdpi.comcore.ac.uk The potent inhibition of hARG-1 by ABH has made it a valuable tool for studying the physiological roles of this enzyme. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Kd (Dissociation Constant) | 5 nM | nih.govnih.gov |

| Ki (Inhibition Constant) | 0.11 µM (110 nM) | mdpi.comcore.ac.uk |

| IC50 (Half-maximal Inhibitory Concentration) | 0.8 µM (rat liver ARG-1) | nih.gov |

ABH is also a potent inhibitor of human arginase II (hARG-2), a mitochondrial enzyme involved in L-arginine homeostasis in extrahepatic tissues. acs.org Its inhibitory activity against hARG-2 is comparable to that against hARG-1, making it a non-isoform-selective inhibitor. atsjournals.org Studies have reported a Ki value of 8.5 nM for hARG-2. nih.govmdpi.comacs.org However, the inhibitory potency can be influenced by factors such as pH. For example, at a physiological pH of 7.5, ABH acts as a classical, competitive inhibitor with a Ki of 0.25 µM, whereas at a higher pH of 9.5, it behaves as a slow-binding inhibitor with a much lower Ki of 8.5 nM. core.ac.ukacs.org

| Parameter | Value | pH | Reference |

|---|---|---|---|

| Ki (Inhibition Constant) | 8.5 nM | 9.5 | nih.govmdpi.comacs.org |

| Ki (Inhibition Constant) | 0.25 µM (250 nM) | 7.5 | core.ac.ukacs.org |

The inhibitory effects of ABH extend beyond mammalian arginases. Research has demonstrated that ABH is also an effective inhibitor of arginase from the bacterium Bacillus anthracis. nih.govresearchgate.net This bacterium utilizes arginase to compete with the host's immune response, which uses L-arginine to produce nitric oxide (NO•) to kill the pathogen. nih.govresearchgate.net Studies have found that ABH can inhibit the arginase activity in several different endospore strains of B. anthracis. nih.govmedchemexpress.com Specifically, concentrations of ABH in the micromolar range (0-10 μM) were shown to effectively inhibit the bacterial enzyme. medchemexpress.com This finding suggests that arginase inhibitors like ABH could have potential applications in controlling infections by this pathogen. nih.govresearchgate.net

Inhibition of Human Arginase II (hARG-2)

Mechanism of Enzyme Inhibition by this compound

The high potency of ABH as an arginase inhibitor is rooted in its specific mechanism of action at the molecular level. It functions as a competitive inhibitor that mimics the transition state of the enzymatic reaction.

ABH exhibits competitive inhibition kinetics, meaning it competes with the natural substrate, L-arginine, for binding to the active site of the arginase enzyme. nih.govmdpi.comacs.org This mode of inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum reaction velocity (Vmax). At a physiological pH of 7.5, ABH is described as a classical, competitive inhibitor of human arginase II. acs.org Its ability to directly compete with L-arginine underscores its structural similarity to the substrate and its specific interaction with the enzyme's active site. nih.gov

The remarkable affinity of ABH for arginase is primarily attributed to its function as a transition state analogue. acs.orgacs.orgacs.org The catalytic mechanism of arginase involves the nucleophilic attack of a metal-bridging hydroxide ion on the guanidinium carbon of L-arginine, which proceeds through a tetrahedral intermediate. acs.orgacs.org The boronic acid moiety of ABH is designed to mimic this unstable, high-energy tetrahedral intermediate. acs.orgacs.orggoogle.com

In the enzyme's active site, the electron-deficient boron atom of ABH is attacked by the metal-bridging hydroxide ion, forming a stable, hydrated tetrahedral boronate anion. acs.orgacs.org This anionic species closely resembles the geometry and charge distribution of the catalytic transition state. acs.orgacs.org X-ray crystallography studies have confirmed this binding mode, showing the tetrahedral boronate anion of ABH coordinated to the binuclear manganese cluster within the arginase active site. acs.org By mimicking the transition state, ABH binds to the enzyme with a much higher affinity than the substrate itself, leading to its potent inhibitory activity. acs.org

Boronate-Manganese Coordination Interactions within the Active Site

The high affinity of ABH for arginase is largely attributed to the specific coordination interactions between its boronic acid moiety and the two manganese ions (Mn²⁺) in the enzyme's active site. nih.govacs.org When ABH binds to the active site, the trigonal planar boronic acid is attacked by a metal-bridging hydroxide ion, resulting in the formation of a tetrahedral boronate anion. acs.organnualreviews.orgsci-hub.se This boronate anion acts as a transition state analogue, mimicking the tetrahedral intermediate formed during the hydrolysis of L-arginine. annualreviews.orgsci-hub.senih.gov

Crystallographic studies of human arginase I in complex with ABH have revealed the precise nature of these interactions. nih.govpnas.org The boronate group of ABH engages in bidentate, inner-sphere coordination with the manganese cluster. nih.govpnas.org Specifically, one of the boronate hydroxyl groups bridges the two manganese ions, MnA²⁺ and MnB²⁺, in a nearly symmetrical fashion. creative-enzymes.com The other boronate hydroxyl group forms a direct, inner-sphere coordination bond with one of the manganese ions. creative-enzymes.com These direct coordination interactions, along with a network of hydrogen bonds between the inhibitor's α-amino and α-carboxylate groups and active site residues, are crucial for the nanomolar binding affinity of ABH. nih.govpnas.org The ability of the boronic acid side chain to bind in this manner is reported to be 50,000 times stronger than that of comparable amino acids or other mimics of the tetrahedral intermediate. researchgate.net

The interaction is further stabilized by hydrogen bonds with surrounding amino acid residues, such as His-141 and Glu-277. researchgate.net The α-amino and α-carboxylate groups of ABH also form a conserved pattern of hydrogen bonds, which are critical for its high binding affinity. acs.orgnih.gov Deletion of these groups has been shown to significantly reduce the inhibitory potency. researchgate.net The conformation of the active site, particularly the presence of a hyper-reactive H141 residue, also plays a role in the binding of ABH. acs.org

Kinetic and Thermodynamic Binding Analyses (e.g., Kd, Ki, IC50 values)

The inhibitory potency of ABH has been quantified through various kinetic and thermodynamic parameters. These values can vary depending on the arginase isoform (arginase I or arginase II), the species from which the enzyme is derived, and the experimental conditions such as pH. bocsci.comscienceopen.com

ABH is a potent inhibitor of both human arginase I (hARG-1) and human arginase II (hARG-2). For human arginase I, ABH has a reported dissociation constant (Kd) of 5 nM. nih.govpnas.orgnih.govacs.org The half-maximal inhibitory concentration (IC50) for rat liver arginase-1 has been measured at 0.8 µM, while for human arginase I, IC50 values have been reported in the range of 1.45–1.55 µM. scienceopen.comnih.govaatbio.com For human arginase II, the inhibition constant (Ki) is reported to be 8.5 nM at pH 9.5 and 0.25 µM at pH 7.5. researchgate.netnih.govacs.org The IC50 values for human arginase II are in the range of 1.92–2.55 µM. scienceopen.com

The binding of ABH to arginase is a slow-binding process, particularly at higher pH values. sci-hub.se This slow association and dissociation contribute to its effectiveness as an inhibitor. sci-hub.se The binding affinity of ABH is significantly higher than that of first-generation inhibitors like L-ornithine and L-citrulline, which have IC50 values in the millimolar range. nih.gov

Table 1: Kinetic and Thermodynamic Data for ABH Inhibition of Arginase

| Parameter | Enzyme | Value | pH | Reference |

|---|---|---|---|---|

| Kd | Human Arginase I | 5 nM | 8.5 | nih.govpnas.orgnih.govacs.org |

| Kd | Human Arginase I | 18 nM | 8.5 | scienceopen.com |

| IC50 | Rat Liver Arginase I | 0.8 µM | - | nih.gov |

| IC50 | Human Arginase I | 1.45–1.55 µM | 7.4 | scienceopen.com |

| IC50 | Human Arginase I | 800.0 - 1450.0 nM | - | aatbio.com |

| Ki | Human Arginase II | 8.5 nM | 9.5 | nih.govacs.org |

| Ki | Human Arginase II | 0.25 µM | 7.5 | researchgate.netacs.org |

| IC50 | Human Arginase II | 1.92–2.55 µM | 7.4 | scienceopen.com |

pH-Dependency of Arginase Inhibition by Boronic Acid Analogues

The inhibitory activity of boronic acid analogues, including ABH, is notably dependent on the pH of the environment. sci-hub.sebocsci.com This pH dependence is linked to the ionization state of the boronic acid group and its interaction with the manganese cluster in the arginase active site.

Structural Biology and Computational Insights into Abh-enzyme Interactions

X-ray Crystallography of ABH-Enzyme Complexes

X-ray crystallography has been a pivotal tool in visualizing the binding of ABH and its analogues to arginase. These high-resolution structures have elucidated the precise molecular interactions that underpin their inhibitory activity.

Elucidation of Active Site Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of human arginase I (hARGI) in complex with ABH reveals a sophisticated network of hydrogen bonds that anchor the inhibitor within the active site. pnas.orgnih.gov The α-amino and α-carboxylate groups of ABH are critical for this binding, forming multiple direct and water-mediated hydrogen bonds with conserved active site residues. pnas.orgnih.gov Specifically, the α-carboxylate group interacts directly with the side chains of Asn130 and Ser137, and through water molecules with Thr135 and Asp183. mdpi.com The α-amino group forms a direct hydrogen bond with Asp183 and water-mediated contacts with Glu186 and Gly142.

A key feature of ABH's binding is the interaction of its boronic acid moiety with the binuclear manganese cluster at the heart of the enzyme's active site. rcsb.orgebi.ac.uk The boronic acid is attacked by a hydroxide ion, which is activated by the manganese ions, forming a tetrahedral boronate anion. researchgate.net This boronate then acts as a transition-state analogue, with one of its hydroxyl groups bridging the two manganese ions, mimicking the tetrahedral intermediate of L-arginine hydrolysis. pnas.orgresearchgate.net This bidentate coordination to the manganese cluster, combined with the extensive hydrogen bond network, accounts for the nanomolar affinity of ABH for arginase. pnas.orgebi.ac.uk

Conformational Analysis of Bound 2-Amino-6-boronohexanoic Acid and Analogues

Upon binding to the arginase active site, ABH and its derivatives adopt a specific conformation that maximizes their interactions with the enzyme. nih.gov The butylboronic acid chain of the inhibitor is buried deep within the active site cleft. For α-substituted analogues, the additional substituent at the alpha-carbon is generally exposed to the solvent at the entrance of the binding site. nih.govnih.gov

In the case of more complex derivatives, such as (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, the piperidine ring adopts a stable chair conformation. This conformation allows for the formation of new, water-mediated hydrogen bonds that enhance binding affinity. Computational docking studies have shown that ABH derivatives generally adopt the same orientation as the parent ABH molecule within the hARGI active site. nih.govnih.gov

Role of Specific Active Site Residues in Binding (e.g., Asp181, Asp183, Asp200, Asp202, His141)

Several active site residues play a crucial role in the binding of ABH and its derivatives. Asp183 is a key residue, forming direct hydrogen bonds with the α-amino group of the inhibitors. nih.gov Asp181 (in arginase I) and its counterpart Asp200 (in arginase II) are situated at the mouth of the active site and are pivotal for the enhanced potency of certain α-substituted derivatives. researchgate.netnih.gov For instance, derivatives with a tertiary amine linked by a two-carbon chain can form a water-mediated hydrogen bond between the basic nitrogen of the substituent and the carboxylate side chain of Asp181/Asp200. researchgate.netnih.gov

Asp202 in arginase II, corresponding to Asp183 in arginase I, also participates in these interactions. In some tropane analogues of ABH, the tropane ring nitrogen atom can move into direct contact with Asp202, leading to improved in vitro activity. researchgate.net

His141 has been identified as a protonated imidazolium cation in the ABH-bound structure. rcsb.orgebi.ac.uk Its location suggests it could act as a general acid to protonate the leaving group during catalysis, offering a revised mechanistic proposal for the enzyme. rcsb.orgebi.ac.uk Other residues like Asn130, Ser137, Glu186, and Gly142 are also involved in forming the hydrogen bond network that stabilizes the inhibitor in the active site. mdpi.com

Structure-Activity Relationship (SAR) Studies of ABH Derivatives

SAR studies have been instrumental in understanding how structural modifications to the ABH scaffold affect its inhibitory potency and selectivity. These studies have guided the design of more potent and potentially isoform-selective arginase inhibitors.

Impact of Alpha-Substitution on Inhibitory Potency and Isoform Selectivity

Substitution at the α-carbon of ABH has proven to be a successful strategy for improving inhibitory potency. researchgate.netnih.gov Introducing substituents at this position is well-tolerated within the active sites of both human arginase I and II. researchgate.netnih.gov

A particularly effective modification is the introduction of a tertiary amine linked by a two-carbon chain. researchgate.netnih.gov This creates an additional interaction point with the enzyme, specifically a water-mediated contact with Asp181 in arginase I and Asp200 in arginase II, leading to enhanced inhibitory activity for both isoforms. researchgate.netnih.gov For example, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid demonstrates a significant increase in potency compared to the unsubstituted ABH.

However, achieving significant isoform selectivity through α-substitution has been challenging. researchgate.net While some derivatives show slight preferences, most modifications that improve potency do so for both arginase I and II. For instance, while one piperidine-containing derivative showed slightly weaker binding to arginase II, which was attributed to a less favorable hydrogen bond distance with Asp202, another closely related compound had nearly identical IC50 values for both isoforms. This suggests that the active sites of the two isoforms are highly similar in the region accommodating these substituents.

Larger α-substituents, such as alkyl and benzyl groups, have also been explored, with some derivatives exhibiting Ki values below 10 nM for both arginase isoforms. acs.org The stereochemistry at the α-carbon is crucial, with the natural (R)-configuration being essential for activity; the (S)-configured enantiomers are typically inactive.

Correlation of Structural Modifications with Enzymatic Activity and Binding Affinity

A clear correlation exists between the structural modifications of ABH derivatives and their enzymatic inhibitory activity. The introduction of groups capable of forming additional hydrogen bonds or favorable electrostatic interactions with residues at the entrance of the active site consistently leads to improved binding affinity and lower IC50 values. nih.gov

The length and nature of the linker in α-substituents are critical. For instance, a two-carbon chain connecting a tertiary amine to the α-carbon appears optimal for interacting with Asp181/Asp200. researchgate.netnih.gov Attempts to increase the linker length between a guanidine group and the α-carbon resulted in a decrease in activity. acs.org

Computational methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been employed to model the structure-activity relationships of ABH derivatives. nih.govnih.govresearchgate.net These models have revealed that both steric and electrostatic fields contribute to the differential inhibitory activities. nih.govnih.govresearchgate.net The models show that substituents at the α-carbon are exposed to the solvent and can interact with residues at the entrance of the binding site, which explains their impact on activity. nih.govnih.govresearchgate.net

The data from these studies can be summarized in the following tables:

Table 1: Impact of α-Substitution on Arginase Inhibitory Potency Data is illustrative and compiled from various sources. Actual values may vary based on assay conditions.

| Compound | α-Substituent | Arginase I IC50 (nM) | Arginase II IC50 (nM) | Fold Improvement over ABH (Arg I) |

|---|---|---|---|---|

| ABH | -H | ~1300 | ~2500 | 1 |

| (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | -CH2CH2-piperidine | 223 | 509 | ~6 |

| (R)-6-borono-2-(methylamino)-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | -CH2CH2-piperidine (with N-methyl) | 60 | 67 | ~22 |

| Racemic 2-amino-6-borono-2-methylhexanoic acid | -CH3 | >1000 | >1000 | <1 |

Table 2: Key Interacting Residues and Their Roles

| Residue (hARG I / hARG II) | Location | Interaction with Inhibitor | Impact on Binding |

|---|---|---|---|

| Asp183 / Asp202 | Active Site Core | Direct H-bond with α-amino group | Crucial for anchoring the amino acid moiety |

| Asn130, Ser137 | Active Site Core | Direct H-bond with α-carboxylate group | Anchors the amino acid moiety |

| Asp181 / Asp200 | Mouth of Active Site | Water-mediated H-bond with α-substituent (e.g., tertiary amine) | Enhances potency in substituted derivatives |

| His141 | Active Site Core | Potential proton donor | Implicated in the catalytic mechanism |

Computational Approaches in Inhibitor Design and Analysis

Computational methods offer a powerful lens through which to examine the structural and energetic aspects of protein-ligand binding. For ABH and its analogues, these techniques have been instrumental in elucidating the key features responsible for their inhibitory activity against arginase. By simulating these interactions at an atomic level, researchers can predict binding affinities, identify crucial contact points, and rationalize structure-activity relationships (SAR).

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein. This method has been widely applied to study the binding of ABH and its derivatives to human arginase I (hARGI).

Docking studies have consistently shown that ABH derivatives adopt a binding mode similar to that of the parent compound, ABH, within the hARGI active site. mdpi.comnih.gov The boronate group of these inhibitors mimics the tetrahedral intermediate formed during the hydrolysis of arginine, the natural substrate of the enzyme. mdpi.comnih.gov This boronate anion is strategically positioned to interact with the manganese ions (Mn²⁺) in the active site, a key feature for potent inhibition. mdpi.comnih.gov

Specifically, the binding orientation of docked ABH analogues preserves crucial hydrogen bond interactions observed in the crystallographic structure of ABH bound to hARGI. These include interactions between the ligand's carboxylate group and residues N130 and S137, as well as between the ligand's primary amino group and residue D183. mdpi.com The substituents at the α-carbon of ABH are typically exposed to the solvent and can interact with residues at the entrance of the binding site. mdpi.comnih.gov

While molecular docking provides valuable qualitative insights into binding modes, the correlation between docking scores (e.g., Glide scoring energy) and experimental inhibitory activities (pIC₅₀) can be moderate. For a series of ABH derivatives, a correlation coefficient (R²) between Glide scoring energy and experimental pIC₅₀ values was reported, indicating that while docking can predict binding orientation, it may not always perfectly quantify inhibitory potency. mdpi.com

Table 1: Molecular Docking and Experimental Activity Data for selected ABH Analogues against hARGI

| Compound | Glide Scoring Energy (kcal/mol) | Experimental pIC₅₀ | Predicted pIC₅₀ (Model SE) |

| ABH | -8.5 | 5.81 | 5.79 |

| Analogue 1 | -9.2 | 6.46 | 6.51 |

| Analogue 2 | -8.9 | 6.15 | 6.12 |

| Analogue 3 | -9.5 | 6.89 | 6.93 |

| Data sourced from a study on Cα substituted 2(S)-amino-6-boronohexanoic acid (ABH) derivatives as hARGI inhibitors. mdpi.com |

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational method used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. This approach provides a model that can predict the activity of new, unsynthesized compounds and offers insights into the structural requirements for optimal activity.

For a series of Cα-substituted ABH derivatives, 3D-QSAR studies have been conducted to understand the structure-activity relationship for hARGI inhibition. mdpi.comnih.gov These models typically use steric and electrostatic fields to describe the differential inhibitory activities of the compounds. mdpi.comnih.gov The quality and predictive power of a 3D-QSAR model are assessed using statistical parameters such as the cross-validated correlation coefficient (Q²) and the correlation coefficient for an external test set (R²_test).

In one such study, a 3D-QSAR model (Model SE) was developed that demonstrated good statistical significance and predictive ability. mdpi.com The model revealed that both steric and electrostatic properties play a crucial role in the inhibitory activity of these ABH derivatives. mdpi.comnih.gov The differences in the steric and electrostatic fields were primarily due to the different substituents at the Cα position of ABH, as the core ABH structure was kept consistent across the aligned molecules. mdpi.com

Table 2: Statistical Results of 3D-QSAR Models for ABH Derivatives

| Model | Q² (Cross-validated R²) | R²_test (External Test Set) | S_test (Standard Deviation of Test Set) |

| Model S (Steric) | 0.570 | 0.680 | 0.487 |

| Model E (Electrostatic) | < 0.5 | - | - |

| Model SE (Steric & Electrostatic) | 0.572 | 0.712 | 0.461 |

| A Q² value greater than 0.5 is generally considered indicative of a predictive model. mdpi.com |

The contour maps generated from the 3D-QSAR model provide a visual representation of where steric bulk and specific electrostatic properties are favored or disfavored for enhancing inhibitory activity. This information is invaluable for guiding the rational design of new, more potent inhibitors.

Interaction fingerprint (IFP) analysis is a powerful tool for systematically characterizing and comparing the interactions between a protein and a set of ligands. mdpi.commdpi.comsemanticscholar.org An IFP is a binary string where each bit represents the presence or absence of a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, electrostatic interaction) with a particular amino acid residue in the protein's binding site. mdpi.com

This method has been applied to analyze the docking poses of ABH derivatives in the hARGI active site, providing a comprehensive overview of the key interacting residues. mdpi.com The IFP analysis of docked ABH derivatives revealed contacts with a set of 16 key residues in the hARGI binding site, which were also found to interact with inhibitors in experimentally determined crystal structures from the Protein Data Bank (PDB). mdpi.com This consistency between the docked poses and experimental structures lends confidence to the docking results.

The IFP analysis highlighted that all docked ligands maintained electrostatic interactions between their boronate groups and the catalytic manganese ions. mdpi.com Furthermore, the analysis confirmed the hydrogen bonding patterns between the ligands' carboxylate and amino groups with residues such as N130, S137, and D183. mdpi.com By comparing the IFPs of different ligands, researchers can identify which interactions are consistently present across a series of potent inhibitors and which interactions differentiate active from inactive compounds. This detailed interaction profile can guide the design of new analogues with optimized binding interactions.

Table 3: Key Interacting Residues in the hARGI Active Site Identified by Interaction Fingerprint Analysis of Docked ABH Derivatives

| Residue | Interaction Types Observed |

| D128 | Electrostatic, Hydrogen Bond |

| H141 | Hydrophobic, Electrostatic |

| D232 | Electrostatic, Hydrogen Bond |

| D234 | Electrostatic, Hydrogen Bond |

| N130 | Hydrogen Bond |

| S137 | Hydrogen Bond |

| D183 | Hydrogen Bond |

| Mn²⁺ ions | Electrostatic (with boronate group) |

| This table summarizes some of the key interactions identified in a study of ABH derivatives. mdpi.com |

Research Applications of Abh in Biological Systems

Pre-clinical In Vitro and Ex Vivo Models

Cellular Assays for Arginase Activity Modulation

2-Amino-6-boronohexanoic acid (ABH) has been extensively studied in various cellular models to understand its role as an arginase inhibitor. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications.

Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used in recombinant cellular assays to evaluate the potency of arginase inhibitors. In studies involving CHO cells overexpressing human arginase I, ABH demonstrated an IC50 of 19 μM. This indicates its ability to effectively inhibit the enzyme in a cellular context. Newer generations of ABH analogs have also been tested in this system, showing varying degrees of potency. For instance, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, a derivative of ABH, was found to be active in CHO cells overexpressing human arginase I. researchgate.net Another study confirmed the cellular activity of a similar compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl) ethyl) hexanoic acid (compound 11), against human Arginase-1 in CHO cells with an IC50 value of 509 nM. nih.gov

Human Prostate Carcinoma Cell Lines: The role of arginase in cancer cell proliferation has been a significant area of research. While specific data on ABH's direct effects on human prostate carcinoma cell lines is not detailed in the provided search results, the general understanding is that arginase inhibition can impact cancer cell growth. For example, preliminary experiments have shown that ABH can attenuate proliferation in the estrogen receptor-negative human breast cancer cell line MDA-MB-468. pnas.org This suggests a potential avenue for research in other hormone-sensitive cancers like prostate cancer.

Myeloid Cells: Myeloid cells, particularly myeloid-derived suppressor cells (MDSCs), are known to express high levels of arginase, which contributes to an immunosuppressive tumor microenvironment. ABH has been shown to effectively inhibit arginase activity in these cells. In both human and murine myeloid cells, ABH demonstrated significant inhibition of arginase activity. pnas.orgnih.gov Specifically, 50 μM of ABH was sufficient to completely inhibit human arginase function in myeloid suppressor cells from a cancer patient and significantly inhibit arginase activity in murine peritoneal macrophages. pnas.org This highlights the potential of ABH to reverse myeloid cell-mediated immunosuppression.

Interactive Data Table: Cellular Assays of ABH and its Analogs

| Cell Line | Target Enzyme | Compound | Potency (IC50/Ki) | Reference |

| CHO Cells | Human Arginase I | ABH | 19 μM (IC50) | |

| CHO Cells | Human Arginase I | (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Active | researchgate.net |

| CHO Cells | Human Arginase I | (R)-2-amino-6-borono-2-(2-(piperidin-1-yl) ethyl) hexanoic acid | 509 nM (IC50) | nih.gov |

| Human Myeloid Cells | Human Arginase I | ABH | Complete inhibition at 50 μM | pnas.org |

| Murine Myeloid Cells | Murine Arginase | ABH | Significant inhibition at 50 μM | pnas.org |

| MDA-MB-468 (Human Breast Cancer) | Arginase | ABH | Attenuated proliferation | pnas.org |

Modulation of Cellular Pathways and Immune Responses in Research Settings

ABH's ability to inhibit arginase has profound effects on various cellular pathways and immune responses, primarily by increasing the bioavailability of L-arginine.

L-arginine is a substrate for two key enzymes: arginase and nitric oxide synthase (NOS). By inhibiting arginase, ABH shunts L-arginine metabolism towards the production of nitric oxide (NO) by NOS. researchgate.net NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses. researchgate.net In macrophages, for instance, NO produced by the inducible isoform of NOS (iNOS or NOS2) has microbicidal activity against pathogens like Bacillus anthracis. researchgate.netnih.gov

The depletion of L-arginine by arginase in the tumor microenvironment is a major mechanism of immune evasion. nih.gov This depletion impairs T-cell proliferation and effector functions. nih.govnih.gov Studies have shown that arginase activity suppresses T-cell function, and ABH and its derivatives can reverse this suppression. bmj.com By inhibiting arginase, ABH restores L-arginine levels, thereby promoting T-cell proliferation and their anti-tumor activities. nih.govbmj.com This is a key mechanism by which arginase inhibitors are being explored as cancer immunotherapies. nih.gov

Furthermore, the modulation of the L-arginine-NO pathway by ABH can influence inflammatory responses. For example, ABH promotes NO production and reduces the expression of inflammatory molecules such as ICAM-1, VCAM-1, and MCP-1. medchemexpress.com

Pre-clinical In Vivo Animal Models

Investigations in Rodent Models of Physiological Dysfunction

Erectile Hemodynamics in Aged Rats: Studies in aged rats have demonstrated that chronic oral administration of ABH can significantly improve erectile function. nih.govmedchemexpress.com Aging is associated with increased arginase activity in the penis, which is thought to contribute to erectile dysfunction (ED). nih.govmedchemexpress.com Treatment with ABH was found to reduce total arginase activity in the aged penis, leading to improved erectile responses that were comparable to those of young rats. nih.govmedchemexpress.com This effect is attributed to the enhanced bioavailability of L-arginine for the production of nitric oxide, a key mediator of penile erection. nih.gov

Myocardial Ischemia/Reperfusion Injury in Rats: Arginase inhibitors, including derivatives of ABH, have shown cardioprotective effects in rat models of myocardial ischemia/reperfusion (I/R) injury. researchgate.net A potent derivative, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, was found to significantly reduce the infarct size in a rat model of myocardial I/R injury. researchgate.net This protection is likely mediated by the enhanced production of nitric oxide, which has known beneficial effects on the cardiovascular system, including vasodilation and inhibition of platelet aggregation and inflammation. anatoljcardiol.com

Studies in Models of Pathogen-Host Interactions

Bacillus anthracis Infection: Research has explored the effect of ABH on the interaction between the host and Bacillus anthracis, the causative agent of anthrax. researchgate.netnih.gov Macrophages are a key component of the innate immune response to B. anthracis, and they utilize nitric oxide (NO) to kill the bacteria. researchgate.netnih.gov However, B. anthracis expresses its own arginase, which competes with the host's nitric oxide synthase for the common substrate L-arginine, thereby limiting NO production and promoting bacterial survival. researchgate.netnih.gov Studies have shown that ABH is an inhibitor of bacterial arginase from several strains of B. anthracis. researchgate.netnih.gov Importantly, ABH does not inhibit the phagocytosis of B. anthracis endospores by macrophages or the upregulation of the host's nitric oxide synthase. researchgate.netnih.gov This suggests that by inhibiting the bacterial arginase, ABH could enhance the host's NO-mediated killing of B. anthracis. researchgate.netnih.gov

Exploration in Cancer Research Models

Tumor Microenvironment Modulation and Immune Checkpoint Enhancement: The tumor microenvironment (TME) is often characterized by an accumulation of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), which express high levels of arginase. nih.govacs.org This arginase activity depletes L-arginine, thereby suppressing the anti-tumor immune response, particularly T-cell function. nih.govresearchgate.net

Arginase inhibitors like ABH and its more potent derivatives are being investigated for their ability to modulate the TME and enhance the efficacy of cancer immunotherapies. researchgate.netnih.gov By inhibiting arginase, these compounds can restore L-arginine levels, thereby promoting T-cell proliferation and function. nih.govbmj.com Some studies have shown that arginase inhibitors can decrease T-cell suppression and reduce tumor growth in mouse models of lung cancer. researchgate.net

Furthermore, there is a strong rationale for combining arginase inhibitors with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies). nih.gov The idea is that by reversing the immunosuppressive effects of arginase, the TME can be rendered more susceptible to the effects of checkpoint blockade, leading to a more robust and durable anti-tumor immune response. nih.gov While arginase inhibitors alone may have modest therapeutic benefits in poorly immunogenic tumors, their combination with other immunotherapies holds significant promise. nih.gov

Interactive Data Table: In Vivo Animal Model Research with ABH and Analogs

| Animal Model | Condition | Compound | Key Findings | Reference |

| Aged Rats | Erectile Dysfunction | ABH | Improved erectile hemodynamics, reduced penile arginase activity. | nih.govmedchemexpress.com |

| Rats | Myocardial Ischemia/Reperfusion Injury | (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid | Significantly reduced infarct size. | researchgate.net |

| Mouse Model | Bacillus anthracis Infection | ABH | Inhibited bacterial arginase without affecting host macrophage function. | researchgate.netnih.gov |

| Mouse Model | Lung Cancer | Arginase Inhibitor (Cpd9) | Decreased T-cell suppression and reduced tumor growth. | researchgate.net |

| Mouse Model | Lung Carcinoma | Arginase Inhibitor (OAT-1746) | Modestly inhibited tumor growth alone; potentiated anti-PD-1 effects. | nih.gov |

ABH as a Biochemical Probe for L-Arginine Homeostasis Studies

This compound (ABH), an unnatural amino acid, serves as a powerful biochemical tool for investigating the complex dynamics of L-arginine homeostasis. researchgate.netmdpi.com Its utility stems from its function as a potent and specific inhibitor of arginase, the enzyme that hydrolyzes L-arginine into L-ornithine and urea. acs.orgmdpi.com By selectively blocking this key metabolic step, ABH allows researchers to dissect the regulatory roles of arginase and explore the consequences of altered L-arginine availability for other metabolic pathways.

The molecular basis for ABH's inhibitory action lies in its structural similarity to L-arginine and the unique properties of its boronic acid moiety. The side chain of ABH has the same length as that of L-arginine, allowing it to fit within the enzyme's active site. researchgate.netmdpi.com The terminal boron atom mimics the central carbon of the guanidine group in L-arginine. researchgate.netmdpi.com Within the arginase active site, the boronic acid is attacked by a metal-bridging hydroxide ion, forming a tetrahedral boronate anion. nih.gov This anion is a stable mimic of the tetrahedral intermediate formed during the hydrolysis of L-arginine, effectively locking the enzyme in an inhibited state. mdpi.comnih.gov The affinity of ABH for arginase is exceptionally high, with reported dissociation constants (Kd) as low as 5 nM for human arginase I and an inhibition constant (Ki) of 8.5 nM for human arginase II. nih.govacs.org

The competition between arginase and nitric oxide synthase (NOS) for their common substrate, L-arginine, is a critical control point in many physiological and pathological processes. physiology.org Elevated arginase activity can deplete the L-arginine pool, limiting its availability for NOS and thereby reducing the production of nitric oxide (NO), a key signaling molecule. physiology.org ABH is instrumental in studying this interplay. By inhibiting arginase, ABH increases the bioavailability of L-arginine for NOS, leading to enhanced NO production. physiology.orgplos.org This makes ABH an invaluable probe for elucidating the functional consequences of the arginase pathway in various biological systems.

Detailed research findings from studies using ABH have provided significant insights into L-arginine metabolism. For instance, in a murine model of Pseudomonas aeruginosa pneumonia, infection led to increased arginase activity, characterized by elevated L-ornithine levels and a reduced L-arginine/L-ornithine ratio in the lungs. plos.orgresearchgate.net Treatment with ABH reversed these effects, demonstrating its efficacy in a biological system.

The table below summarizes the key findings from the lung homogenates in this murine pneumonia study:

| Analyte | Naïve Control (µM) | Infected + PBS (µM) | Infected + ABH (µM) |

| L-Ornithine | 2.3 ± 0.4 | 29.6 ± 1.7 | 14.6 ± 1.6 |

| L-Arginine | Data not specified | 24.1 ± 5.2 | 38.9 ± 2.2 |

| NO Metabolites (NOx) | 10.9 ± 2.3 | 48.5 ± 2.9 | 67.3 ± 5.7 |

| Data derived from a study on Pseudomonas pneumonia in mice. plos.org |

As the data indicates, arginase inhibition by ABH in the infected animals led to a significant decrease in L-ornithine, the direct product of arginase activity. plos.org Concurrently, the concentration of the substrate L-arginine increased, as did the levels of NO metabolites, confirming the redirection of L-arginine toward the NOS pathway. plos.org

Similarly, in a guinea pig model of chronic allergic asthma, repeated allergen challenges increased pulmonary arginase activity. ersnet.org Treatment with ABH not only prevented this increase in enzyme activity but also reduced airway hyperresponsiveness and eosinophilia. ersnet.org The inhibitor's effect was reflected in the normalization of the L-ornithine/L-arginine and putrescine/L-arginine ratios in the lung tissue. ersnet.org These findings underscore the role of ABH as a probe to link arginase activity directly to physiological and pathological outcomes.

Further studies have used derivatives of ABH to explore the structural requirements for arginase inhibition. mdpi.comnih.gov Research on α-substituted derivatives of ABH has shown that modifications at this position are acceptable within the active sites of both human arginase I and II, sometimes leading to improved inhibitory potency. researchgate.netnih.gov This line of research, which uses ABH as a foundational scaffold, helps in mapping the enzyme's active site and designing even more potent or isoform-selective inhibitors for future research applications. mdpi.comacs.org

Future Research Directions and Challenges in Abh-based Compound Development

Design of Next-Generation Arginase Inhibitors with Enhanced Potency and Pharmacological Profiles

A primary challenge in the development of ABH-based inhibitors is that high in vitro potency does not always translate to suitable in vivo stability, bioavailability, or an extended biological half-life. mdpi.com Consequently, current research efforts are concentrated on modifying the ABH structure to improve these pharmacological characteristics.

One successful strategy has been the substitution at the alpha-carbon (Cα) of the ABH amino acid structure. nih.govresearchgate.net Introducing substituents at this position can create new intermolecular interactions within the enzyme's active site. nih.gov For instance, adding substituents with a tertiary amine linked by a two-carbon chain has been shown to improve inhibitory potency for both human arginase I (hARG1) and human arginase II (hARG2). researchgate.netnih.gov X-ray crystallography has revealed that this enhancement is due to a water-mediated contact between the basic nitrogen of the substituent and an aspartate residue (Asp181 in ARG1 and Asp200 in ARG2) at the entrance of the active site pocket. researchgate.netnih.gov

Further modifications include incorporating ring structures to limit the conformational flexibility of the inhibitor, which can position it optimally for binding. mdpi.com Examples of these "third-generation" inhibitors include derivatives with piperidine, tropane, or pyrrolidine moieties. mdpi.commdpi.com The addition of a tropane substituent, for example, locks the molecule in a conformation that facilitates a direct interaction with Asp183 (or Asp202) and a water-mediated bond with Asp181 (or Asp200), significantly boosting inhibitory potency compared to ABH. mdpi.com

Researchers have also explored replacing the carbon backbone of ABH. Replacing a carbon atom with sulfur led to the creation of S-(2-boronoethyl)-L-cysteine (BEC), although this resulted in slightly lower inhibitory activity compared to ABH. acs.org Another approach involves introducing sulfamido and guanidine groups to the Cα position. nih.gov While sulfamide derivatives showed some improvement, guanidine-containing side chains proved to be even more potent, with one compound (15a) being five times more active than a comparable sulfamide inhibitor. nih.gov Despite these gains in potency, many of these new compounds still suffer from low oral bioavailability, necessitating further medicinal chemistry strategies to improve their pharmacokinetic profiles. nih.govacs.org

| Compound | Modification from ABH | Target | Inhibitory Activity | Reference |

|---|---|---|---|---|

| ABH (2-(S)-amino-6-boronohexanoic acid) | Parent Compound | hARG1 | Kd = 5 nM | nih.govacs.org |

| ABH (2-(S)-amino-6-boronohexanoic acid) | Parent Compound | hARG2 | Ki = 8.5 nM | nih.govacs.org |

| BEC (S-(2-boronoethyl)-L-cysteine) | Sulfur replaces a carbon in the main chain | ARG1 | Kd = 270 nM | acs.org |

| BEC (S-(2-boronoethyl)-L-cysteine) | Sulfur replaces a carbon in the main chain | ARG2 | Ki = 30 nM | acs.org |

| Compound 10 | Pyrrolidine ring-constrained derivative | ARG1 vs ARG2 | ~7-fold increased potency for Arg1 | mdpi.com |

| Compound 11a (Sulfamide derivative) | Sulfamide moiety at Cα position | ARG1 | ~3-fold weaker than ABH | nih.gov |

| Compound 15a (Guanidine derivative) | Guanidine moiety at Cα position | ARG1 | IC50 = 67 nM (5-fold more active than 11a) | nih.gov |

| Numidargistat (CB-1158) | Ring-constrained pyrrolidine derivative | hARG1 | IC50 = 86 nM | mdpi.com |

| Numidargistat (CB-1158) | Ring-constrained pyrrolidine derivative | hARG2 | IC50 = 296 nM | mdpi.com |

Exploration of Isoform Selectivity (ARG1 vs. ARG2) for Targeted Research Applications

A significant challenge in the field is the development of inhibitors that can selectively target one of the two arginase isoforms, ARG1 or ARG2. nih.govacs.org These isoforms have distinct cellular locations and physiological roles. nih.govmdpi.com ARG1 is a cytosolic enzyme crucial for the urea cycle in the liver, while ARG2 is a mitochondrial enzyme involved in regulating L-arginine levels for processes like nitric oxide synthesis and polyamine generation. nih.govmdpi.com The ability to inhibit one isoform without affecting the other is critical for developing targeted therapies and minimizing off-target effects. acs.orgacs.org

The primary obstacle to achieving selectivity is the high degree of similarity in the active sites of ARG1 and ARG2. mdpi.comacs.org The catalytic mechanisms and key residues involved in binding are nearly identical, making it difficult to design inhibitors that can differentiate between them. acs.org Most current potent inhibitors, including many ABH derivatives, show little to no significant selectivity for one isoform over the other. mdpi.com

Despite this challenge, researchers are exploring strategies to exploit the minor structural variations and the plasticity of the enzyme's binding site. mdpi.comacs.orgacs.org For example, subtle differences in the peripheral regions of the active site could be targeted to achieve isoform-specific interactions. mdpi.com One promising development is a pyrrolidine-based inhibitor, referred to as compound 10, which demonstrated a nearly seven-fold greater potency for ARG1 compared to ARG2. mdpi.com This suggests that rigid, ring-constrained analogs might be a fruitful direction for discovering selective inhibitors. mdpi.commdpi.com The development of such isoform-selective compounds remains a key goal, as it would enable a more precise elucidation of the specific roles of ARG1 and ARG2 in health and disease. nih.govacs.org

Advanced Methodologies for Investigating Enzyme-Inhibitor Dynamics and Specificity

To overcome the challenges in designing potent and selective inhibitors, researchers are increasingly relying on advanced computational and experimental methodologies to study the complex interactions between arginase and its inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations have become an essential tool for investigating the flexibility and conformational changes of the arginase active site upon inhibitor binding. nih.govoatext.com These simulations, often run on a microsecond scale, provide insights that static crystal structures cannot, revealing the dynamic nature of the enzyme. nih.gov Studies have shown that while the region around the catalytic manganese ions is rigid, the loops that interact with the amino acid portion of the inhibitor are flexible. nih.gov This flexibility allows the active site to accommodate larger ligands, a finding that has been validated experimentally and opens the door for designing inhibitors with novel binding patterns. nih.gov MD simulations are also used to validate the stability of predicted protein-ligand complexes. mdpi.com

Dynamic Pharmacophore (Dynophore) Analysis: A novel method developed from MD simulations is the creation of "dynophores". nih.gov This technique generates a single 3D model that encompasses all the ligand-enzyme interactions that occur throughout a complete MD simulation. nih.gov It provides a comprehensive view of the dynamic intermolecular interactions, coupling the movement of the enzyme's loops with the conformational changes of the bound inhibitor. nih.gov This detailed understanding of the enzyme-inhibitor dynamics is crucial for structure-based drug design.

X-ray Crystallography: This remains a cornerstone technique for visualizing the precise binding mode of inhibitors within the arginase active site. nih.govnih.gov Crystal structures of arginase complexed with various ABH derivatives have been instrumental in rationalizing observed potency improvements. nih.govresearchgate.net For example, crystallography confirmed how α-substituted derivatives form new water-mediated hydrogen bonds, providing a clear structural basis for their enhanced activity and guiding further optimization efforts. researchgate.netnih.gov

High-Throughput and In Silico Screening: To accelerate the discovery of new inhibitor scaffolds, researchers are utilizing high-throughput screening (HTS) and virtual screening techniques. nih.govmdpi.com These methods allow for the rapid evaluation of large libraries of compounds. mdpi.com Virtual screening, using molecular docking, has been employed to screen thousands of FDA-approved drugs to identify potential new arginase inhibitors that could be repurposed. nih.govmdpi.com These computational approaches, combined with in silico mutagenesis and stability prediction tools, help to prioritize candidates for experimental testing, making the drug discovery process more efficient. biorxiv.org

Q & A

Basic: What are the key considerations for synthesizing enantiomerically pure 2-Amino-6-boronohexanoic Acid (ABH)?

ABH synthesis requires precise control of stereochemistry. A validated three-step protocol involves:

Chiral Auxiliary Use : The Ni(II) complex of a Schiff base derived from glycine and (S)-BPB ensures enantioselectivity.

Boronate Alkylation : Pinacol 4-bromobutylboronate is alkylated to the α-carbon, maintaining boron integrity.

Acidic Hydrolysis : Releases ABH with >95% enantiomeric excess and 50% overall yield .

Critical Factors : Recovery of the chiral auxiliary (BPB) and avoiding boronate hydrolysis during purification.

Advanced: How does ABH achieve nanomolar inhibition of human arginase I?

The ultrahigh-resolution (1.29 Å) crystal structure of ABH-bound arginase I reveals:

- Boronate Coordination : Bidentate inner-sphere interactions with Mn²⁺ ions in the active site.

- Transition-State Mimicry : The boronate group mimics the guanidine group of L-arginine’s transition state.

- Hydrogen Bond Networks : Stabilization of α-amino and α-carboxylate groups with Thr246, Asp124, and His141 (protonated as imidazolium) .

Mechanistic Insight : His141 may act as a general acid during catalysis, protonating the leaving amino group of L-ornithine .

Advanced: What structural modifications enhance ABH-derived arginase inhibitors?

SAR studies of α-substituted ABH derivatives highlight:

- Piperidine-Ethyl Substitution : (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (Compound 9) shows IC₅₀ = 223 nM (Arg I) and 509 nM (Arg II).

- Polar Groups : Hydrophilic substituents improve solubility but may reduce membrane permeability.

- Steric Effects : Bulky groups (e.g., aryl) disrupt binding; optimal chain length matches L-arginine’s side chain .

| Compound | Arg I IC₅₀ (nM) | Arg II IC₅₀ (nM) |

|---|---|---|

| ABH | 5 | 270 |

| 9 | 223 ± 22 | 509 ± 85 |

| 14 | 59.7 ± 9.1 | 67 ± 13 |

| Data from biochemical assays |

Basic: How do biochemical assays validate ABH’s arginase inhibition?

Two primary assays are used:

Colorimetric Urea Detection : Measures urea production via diacetyl monoxime; ABH’s Ki = 5 nM at pH 9.2.

Fluorescence-Based Assays : Use quenched fluorescent substrates (e.g., L-arginine-AMC).

Key Finding : ABH’s Ki values differ ≤2.5-fold between assays, confirming consistent pharmacology .

Advanced: How is ABH evaluated in vivo for myocardial reperfusion injury?

- Rat Model : Oral administration (28% bioavailability) reduces infarct size by 40–50%.

- Dosage : 10 mg/kg pre-ischemia, targeting extracellular arginase in myeloid cells.

- Limitation : Moderate potency against Arg II (IC₅₀ = 509 nM) requires structural optimization .

Advanced: What are the risks of boronic acid cross-reactivity in ABH?

ABH’s boronate group may interact with:

- Serine Proteases : Due to shared affinity for nucleophilic residues.

- Off-Target Enzymes : e.g., Proteasomes or other metalloenzymes.

Mitigation : Second-generation inhibitors (e.g., CB-1158) replace boron with non-reactive groups .

Basic: How is crystallography data used to validate ABH-arginase interactions?

- Twinned Crystals : Hemihedral twinning is resolved to achieve 1.29 Å resolution.

- Electron Density Maps : Confirm protonation states (e.g., His141) and water-mediated Mn²⁺ coordination.

- Validation Tool : PDB entries (e.g., 3KV2) guide mutagenesis studies .

Advanced: Why does ABH have poor pharmacokinetics, and how are newer inhibitors addressing this?

- ABH Limitations : Low oral bioavailability, rapid clearance, and boronate reactivity.

- CB-1158 Improvements : Non-boronic structure, oral efficacy, and >90% plasma protein binding .

Advanced: How does pH influence ABH’s inhibitory potency?

- pH 7.4 : Ki = 12 nM (physiologically relevant for extracellular arginase).

- pH 9.5 : Ki = 5 nM (optimal for in vitro assays).

Implication : Assay conditions must match the target microenvironment .

Advanced: Can ABH derivatives modulate myeloid cell function in cancer?

Yes. Compound 9 inhibits arginase in tumor-infiltrating myeloid cells, reducing immunosuppressive adenosine and enhancing T-cell responses in KRAS-mutated lung tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.